molecular formula C17H20O5 B11156565 methyl (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate

methyl (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate

Cat. No.: B11156565
M. Wt: 304.34 g/mol
InChI Key: YCPJHXQIZIAQOK-UHFFFAOYSA-N
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Description

Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The presence of various substituents, such as methyl, propoxy, and acetate groups, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid with propyl alcohol in the presence of a dehydrating agent, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of various diseases.

    Industry: It finds applications in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl acetate: Another chromen-2-one derivative with similar structural features.

    2,4-Dihydroxy-3,6-dimethylbenzoate: Shares the benzene ring and ester functional group.

Uniqueness

Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its propoxy group, in particular, differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-(4,7-dimethyl-2-oxo-5-propoxychromen-3-yl)acetate

InChI

InChI=1S/C17H20O5/c1-5-6-21-13-7-10(2)8-14-16(13)11(3)12(17(19)22-14)9-15(18)20-4/h7-8H,5-6,9H2,1-4H3

InChI Key

YCPJHXQIZIAQOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

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